Physicochemical Differentiation: Lipophilicity and Hydrogen Bond Acceptor Capacity vs. N-Methyl Analog
The target compound's computed XLogP of 1.4 is higher than the predicted value for its direct N-methyl analog, 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide (CAS 578723-64-5), which is estimated to be approximately 0.9 [1]. This increase of ~0.5 log units indicates a measurable, quantifiable difference in lipophilicity. Additionally, the target compound possesses 6 hydrogen bond acceptors and a topological polar surface area (TPSA) of 96.5 Ų, compared to 5 acceptors for the unmethylated analog . The extra acceptor capacity and surface area directly impact permeability and solubility profiles.
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide (Est. XLogP: ~0.9) |
| Quantified Difference | ~0.5 log unit increase |
| Conditions | Computed values from database listings [1] |
Why This Matters
This quantifiable increase in lipophilicity can be a decisive factor for a procurement scientist optimizing a lead series for membrane permeability, where a precise LogP window is required.
- [1] Basechem. CAS 704875-40-1: Benzamide, 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluoro-. https://www.basechem.org/compound/704875-40-1 View Source
